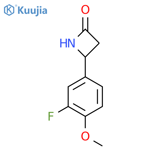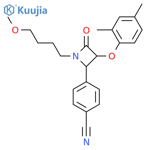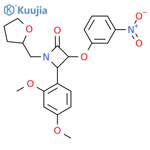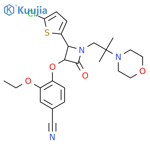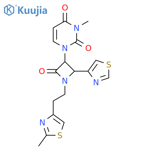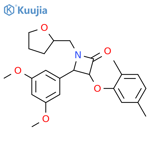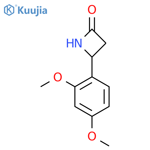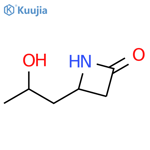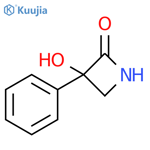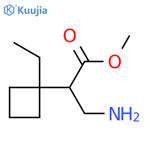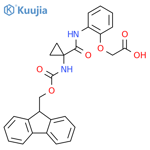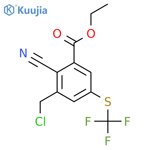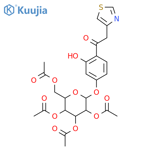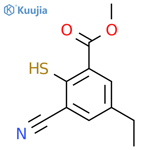Monobactams
Monobactams are a class of antibiotics that have been developed to address the growing problem of antibiotic resistance. Unlike traditional β-lactam antibiotics, which include penicillins and cephalosporins, monobactams contain only one ring structure, hence their name. This unique chemical structure gives them distinct pharmacological properties, such as a broad spectrum against certain Gram-negative bacteria, particularly those that are resistant to other types of antibiotics.
These agents are primarily used in veterinary medicine but have shown potential for human use. They work by inhibiting the bacterial cell wall synthesis enzyme penicillin-binding protein 3 (PBP3), leading to lysis or death of the bacteria. Due to their narrow spectrum and specific action, monobactams can be effective against certain infections where other antibiotics may fail.
Research continues into the development of new derivatives that could provide broader coverage while maintaining their safety profile, making them a promising area in antibiotic therapy.

関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
